3-(1H-Pyrazol-1-YL)propanal
Overview
Description
3-(1H-Pyrazol-1-YL)propanal is an organic compound with the molecular formula C6H8N2O. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring attached to a propanal group, making it a valuable intermediate in various chemical reactions .
Mechanism of Action
Target of Action
A related compound has shown potent in vitro antipromastigote activity, suggesting a potential target in the leishmania species .
Mode of Action
Molecular simulation studies of related compounds suggest that they may interact with their targets via a desirable fitting pattern in the active site, characterized by lower binding free energy .
Result of Action
Related compounds have shown potent in vitro antipromastigote activity, suggesting potential antiparasitic effects .
Biochemical Analysis
Biochemical Properties
3-(1H-Pyrazol-1-YL)propanal plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help in mitigating oxidative damage within cells. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can influence various cellular processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and apoptosis . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, influencing their function. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or exposure to light . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have beneficial effects, such as reducing oxidative stress and improving metabolic function . At high doses, it can exhibit toxic effects, including liver damage and impaired kidney function . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. For example, the compound can be actively transported into mitochondria, where it exerts its effects on mitochondrial function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the nucleus, cytoplasm, and mitochondria . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments. For instance, phosphorylation of this compound can enhance its nuclear localization, where it can interact with DNA and nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Pyrazol-1-YL)propanal typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction forms pyrazoles, which can then be further functionalized to produce this compound . The reaction conditions often include the use of palladium catalysts and carbon monoxide under ambient pressure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-Pyrazol-1-YL)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.
Major Products:
Oxidation: 3-(1H-Pyrazol-1-YL)propanoic acid.
Reduction: 3-(1H-Pyrazol-1-YL)propanol.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-(1H-Pyrazol-1-YL)propanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- 3-(1H-Pyrazol-1-YL)propanoic acid
- 3-(1H-Pyrazol-1-YL)propanol
- 3-(1H-Pyrazol-1-YL)propanoic acid hydrochloride
Comparison: 3-(1H-Pyrazol-1-YL)propanal is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its analogs. The aldehyde group allows for specific reactions such as oxidation and reduction, which are not possible with the corresponding carboxylic acid or alcohol derivatives .
Properties
IUPAC Name |
3-pyrazol-1-ylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-6-2-5-8-4-1-3-7-8/h1,3-4,6H,2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERWHPCSSUZEII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405677 | |
Record name | 3-(1H-PYRAZOL-1-YL)PROPANAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89532-43-4 | |
Record name | 3-(1H-PYRAZOL-1-YL)PROPANAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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